tert-Butyl 2-(1-(((benzyloxy)carbonyl)amino)-2-methylpropan-2-yl)hydrazinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

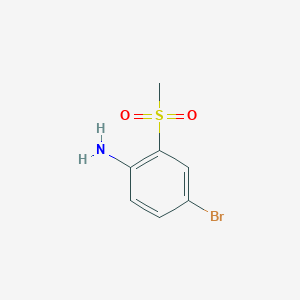

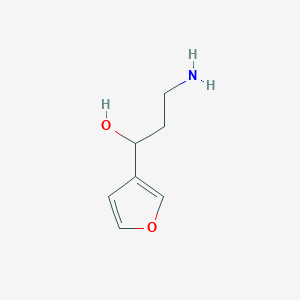

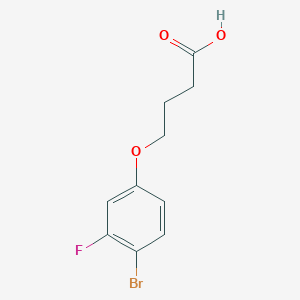

This compound is a derivative of tert-butyl and benzyloxy groups . It has a complex structure with multiple functional groups, including a carbonyl group, an amino group, and a hydrazinecarboxylate group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a tert-butyl group, a benzyloxy group, a carbonyl group, an amino group, and a hydrazinecarboxylate group . The exact structure can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some properties, such as its density, melting point, and boiling point, can be determined experimentally .Applications De Recherche Scientifique

Synthesis of Quinoxaline Derivatives : This compound is utilized in the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, which is a key structural motif in bioactive natural products and synthetic drugs (Xie et al., 2019).

Preparation of Fluoroalkyl-Substituted Pyrazole Carboxylic Acids : It's used in acylation reactions leading to the synthesis of these compounds, which are produced on a multigram scale (Iminov et al., 2015).

Potential Mcl-1 Antagonists : Synthesized compounds using tert-butyl carbazate showed potential as moderate inhibitors against Mcl-1 enzyme, a protein associated with cancer cell survival (Bhat et al., 2019).

Divergent Synthesis in Organic Chemistry : Used in divergent and solvent-dependent reactions with enamines, leading to the synthesis of various organic compounds (Rossi et al., 2007).

Synthesis of Benzaldehyde N-[(E)-phenylmethylidene]hydrazones : This compound reacts with gaseous HCl in various anhydrous solvents to afford benzaldehyde hydrazones in good yields, demonstrating its utility in organic synthesis (Obreza & Urleb, 2002).

Synthesis of Amino Acid Derivatives : It plays a role in the synthesis of amino acid derivatives like threonine and allo-threonine analogs from enantiopure compounds (Sting & Seebach, 1996).

Synthesis of Fluorescent Sensors : Utilized in the synthesis of hydroxypyrazole-based ligands, acting as a ratiometric fluorescent sensor for Zn(II) (Formica et al., 2018).

Synthesis of Heterocyclic Compounds : It's used in the synthesis of hexahydropyrrolo [1,2-d][1,2,4]triazine-1,4-dione and related compounds (Obreza & Urleb, 2003).

Synthesis of Cryptophycin-24 : An essential component in the total synthesis of cryptophycin-24, a compound with potential biological activity (Eggen et al., 2000).

Larvicidal Activity Studies : Analyzed for its effects on larvicidal activity against Chilo suppressalis, showing the significance of substituent effects on its activity (Oikawa et al., 1994).

Propriétés

IUPAC Name |

benzyl N-[2-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]propyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4/c1-16(2,3)24-15(22)19-20-17(4,5)12-18-14(21)23-11-13-9-7-6-8-10-13/h6-10,20H,11-12H2,1-5H3,(H,18,21)(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGPQOZWAHTWTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(C)(C)CNC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(1-(((benzyloxy)carbonyl)amino)-2-methylpropan-2-yl)hydrazinecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B1375276.png)

![1-[4-(1-Aminoethyl)phenyl]piperidin-2-one](/img/structure/B1375284.png)

![1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one](/img/structure/B1375287.png)